3,7-Dimethyldecane
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Overview
Description
3,7-Dimethyldecane, also known as DMD, is a hydrocarbon with the chemical formula C12H26. It is a branched alkane that is commonly used in scientific research for its unique properties and applications. In
Scientific Research Applications
Green Chemistry and Ionic Liquid Applications
The significance of 3,7-dimethyldecane is evident in green chemistry, where it is utilized in educational settings to demonstrate the application of ionic liquids as solvents and catalysts in organic reactions. This approach not only provides a valuable learning experience for undergraduates but also emphasizes the innovative aspects of chemical research and green chemistry practices (Verdía, Santamarta, & Tojo, 2017).
Corrosion Inhibition
3,7-dimethyldecane derivatives have demonstrated remarkable efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The compounds' ability to form a protective layer on metal surfaces through physical and chemical adsorption processes highlights their potential in industrial applications, significantly contributing to the longevity and maintenance of metal structures (Chafiq et al., 2020).
Synthetic Applications in Insect Sex Hormones
3,7-dimethyldecane is a crucial intermediary in the synthesis of insect sex hormones, showcasing its relevance in the field of biochemistry. The research on its synthetic conditions, involving selective catalytic hydrogenation and hydroxyl mercuration-demercuration, underlines its importance in the production of these compounds (Zhang Yong, 2003).
Hydrogen Production in Green Energy Solutions
In the realm of sustainable energy, 3,7-dimethyldecane-related compounds have been utilized in systems for the photogeneration of hydrogen from water. This application is crucial for developing clean energy sources, where the specific compounds act as catalysts or reactants in the production of hydrogen, a clean fuel (Du, Knowles, & Eisenberg, 2008).
Educational Integration in Chemistry
3,7-dimethyldecane's application extends to the educational domain, where it is part of scientific research-type experiments integrated into physical chemistry teaching. This approach enhances students' understanding and interest in chemistry by providing hands-on experience with complex chemical procedures and their practical applications (He De-hua, Shi Lei, & Ma Ying, 2006).
properties
CAS RN |
17312-54-8 |
---|---|
Product Name |
3,7-Dimethyldecane |
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,7-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-8-12(4)10-7-9-11(3)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
VDAVEASVPZDNQB-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCC(C)CC |
Canonical SMILES |
CCCC(C)CCCC(C)CC |
synonyms |
3,7-dimethyldecane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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